molecular formula C14H18N2O5 B6248308 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 2355218-15-2

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

货号 B6248308
CAS 编号: 2355218-15-2
分子量: 294.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of organic molecule that has been used in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . It contains a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group . The InChI code for this compound is 1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The rigidity of the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 . It is a powder at room temperature .

作用机制

The compound’s mechanism of action is likely related to its role in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The compound’s use as a rigid linker in PROTAC development suggests potential applications in the field of targeted protein degradation . This could lead to the development of new therapeutics for diseases related to protein dysregulation .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-azetidin-3-ylpyridine-2,6-dione with tert-butoxycarbonyl chloride followed by reduction with sodium borohydride and subsequent hydrolysis to yield the final product.", "Starting Materials": ["1-azetidin-3-ylpyridine-2,6-dione", "tert-butoxycarbonyl chloride", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 1-azetidin-3-ylpyridine-2,6-dione in dry dichloromethane and add tert-butoxycarbonyl chloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for 1 hour.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Hydrolyze the tert-butoxycarbonyl group by adding hydrochloric acid and heating the mixture at reflux for 2 hours.", "Step 6: Cool the mixture and extract the product with dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product."] }

CAS 编号

2355218-15-2

产品名称

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

分子式

C14H18N2O5

分子量

294.3

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。